Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as fluorobenzylidene, methoxycarbonyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a suitable thiazolopyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the benzylidene moiety. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sodium alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 2-(4-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the fluorobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 609795-47-3) is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C24H22FN2O5S, with a molecular weight of 500.9 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor cell proliferation. Specifically, one study reported an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating cytotoxic activity that warrants further investigation .
Antibacterial Activity
The compound has also shown promising antibacterial properties. It exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a lead structure for the development of new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. Comparative studies with fluconazole indicated that the thiazolo-pyrimidine derivatives may possess superior antifungal efficacy, highlighting their potential as therapeutic agents in treating fungal infections .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes such as protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antibacterial and antifungal activities may result from disrupting microbial cell membranes or inhibiting cell wall synthesis.
Case Studies and Research Findings
Properties
CAS No. |
612077-15-3 |
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Molecular Formula |
C24H19FN2O5S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl (2Z)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-13-19(23(30)32-3)20(15-6-8-16(9-7-15)22(29)31-2)27-21(28)18(33-24(27)26-13)12-14-4-10-17(25)11-5-14/h4-12,20H,1-3H3/b18-12- |
InChI Key |
RKANNLXDXRUURI-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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